[1] Executive Summary This technical guide provides an in-depth analysis of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine , a symmetric bis-amide derivative of piperazine characterized by two lipophilic (1-naphthyloxy)acetyl...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides an in-depth analysis of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine , a symmetric bis-amide derivative of piperazine characterized by two lipophilic (1-naphthyloxy)acetyl wings.[1] As a member of the aryloxyacetyl piperazine class, this scaffold represents a critical structural motif in medicinal chemistry, often utilized to modulate lipophilicity and receptor affinity in drug discovery campaigns targeting antimicrobial resistance, serotonergic pathways (5-HT), and DNA intercalation.
This document details the chemical identity, a robust self-validating synthesis protocol, predicted physicochemical properties, and the structural logic governing its potential pharmacological applications.
Part 1: Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of three distinct pharmacophoric zones:
Central Core (Piperazine): A rigid, saturated six-membered ring that imposes a specific spatial orientation (chair conformation) on the substituents. The two amide nitrogens eliminate basicity, creating a neutral, polar core.
Linker (Acetyl Group): The -CH2-C(=O)- moiety serves as a flexible tether, allowing the naphthyl groups to adopt favorable conformations for binding (e.g.,
Terminal Wings (1-Naphthyloxy): Two bulky, lipophilic naphthalene rings attached via an ether linkage.[1] These provide significant hydrophobic interaction potential and steric bulk, critical for occupying large hydrophobic pockets in enzymes or receptors.
Physicochemical Profile (Predicted)
Property
Value (Approx.)
Implication
LogP
4.2 - 4.8
High lipophilicity; likely requires DMSO/DMF for stock solutions.[1] Good membrane permeability.
H-Bond Donors
0
No labile protons; chemically stable against deprotonation.[1]
H-Bond Acceptors
4
Two amide carbonyls + two ether oxygens; capable of accepting H-bonds from protein residues.[1]
Topological Polar Surface Area (TPSA)
~79 Ų
Favorable for oral bioavailability (Rule of 5 compliant TPSA < 140 Ų).
Part 2: Synthesis & Reaction Mechanism[1][4]
Retrosynthetic Analysis
The most robust route for synthesizing symmetric aryloxyacetyl piperazines avoids the direct coupling of (1-naphthyloxy)acetic acid, which can be expensive or require activation. Instead, a convergent nucleophilic substitution strategy is employed.
Pathway:
Step A: Acylation of piperazine with chloroacetyl chloride to form the bis-electrophile 1,4-bis(chloroacetyl)piperazine .[1]
Step B: Double nucleophilic substitution (
) of the chloride leaving groups by 1-naphthol under basic conditions.[1]
Experimental Protocol
Step 1: Synthesis of 1,4-Bis(chloroacetyl)piperazine (Intermediate A)
Dissolve piperazine (10 mmol) in dry acetone (50 mL) with
(25 mmol) at 0°C.
Add chloroacetyl chloride (22 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.
Stir at room temperature for 4 hours.
Workup: Filter the inorganic salts. Evaporate the solvent.[2] Recrystallize the solid from ethanol.
Validation: Product should be a white solid, MP ~133-135°C.
Step 2: Synthesis of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine (Target)
Reagents: Intermediate A, 1-Naphthol, Potassium Carbonate (
), Potassium Iodide (KI - Catalyst), DMF (Dimethylformamide).
Procedure:
Dissolve 1-naphthol (22 mmol) and
(30 mmol) in dry DMF (30 mL). Stir for 30 mins to generate the naphthoxide anion.
Add 1,4-bis(chloroacetyl)piperazine (10 mmol) and a catalytic amount of KI (1 mmol).
Heat the mixture to 80-90°C for 6-8 hours. Note: KI accelerates the reaction via the Finkelstein reaction mechanism (in situ generation of the more reactive iodide).
Workup: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a solid.
Filter the precipitate, wash with water, and dry.
Purification: Recrystallize from Ethanol/DMF mixture or purify via column chromatography (Ethyl Acetate/Hexane).
Synthesis Pathway Diagram[1]
Caption: Convergent synthesis route via bis-chloroacetyl intermediate using KI-catalyzed nucleophilic substitution.[1]
Part 3: Characterization & Validation
Since this specific molecule is a library candidate, experimental data is derived from structural analogs. The following spectral features are the required validation criteria for the synthesized product.
The 1,4-bis(aryloxyacetyl)piperazine scaffold is a privileged structure in medicinal chemistry.[1]
Biological Mechanisms[1]
Antimicrobial Activity: The lipophilic naphthyl wings facilitate penetration of bacterial cell membranes, while the polar core can interact with efflux pumps or cell wall synthesis enzymes. Analogs have shown efficacy against S. aureus and M. tuberculosis.
5-HT (Serotonin) Receptor Modulation: Arylpiperazines are classic 5-HT ligands.[1] While this molecule has an acetyl linker (unlike the direct aryl-piperazines), the spatial arrangement of the naphthyl group mimics the pharmacophore required for 5-HT
DNA Intercalation: The planar naphthalene rings can potentially intercalate into DNA base pairs, with the piperazine linker spanning the minor groove, a mechanism relevant for anticancer drug design.
Structure-Activity Relationship (SAR) Logic
Caption: Pharmacophore decomposition highlighting the functional role of each structural component.[1]
References
PubChem Compound Summary. 1,4-Bis((p-tolyloxy)acetyl)piperazine (Analogous Scaffold).[1] National Center for Biotechnology Information. Link[1]
Chaudhary, P. et al. Synthesis and biological evaluation of novel piperazine derivatives as potential antimicrobial agents.[3]Journal of Saudi Chemical Society, 2016. (General synthesis of aryloxyacetyl piperazines).
Gupta, A. et al. Piperazine: A biological active scaffold.[4][5]International Journal of Pharmaceutical Sciences and Research, 2020. (Pharmacological review of the scaffold).
Organic Chemistry Portal. Synthesis of Piperazines. (Methodology for N-acylation). Link
Optimizing the Privileged Scaffold: Structure-Activity Relationship of Naphthyl-Piperazine Amides
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The 1-naphthylpiperazine (1-NP) scaffold represents a "privileged structure" in neuropsychophar...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
The 1-naphthylpiperazine (1-NP) scaffold represents a "privileged structure" in neuropsychopharmacology, serving as the core pharmacophore for a vast array of ligands targeting Serotonin (5-HT) and Dopamine (D) receptors. While the naked 1-NP moiety exhibits high affinity but poor selectivity (binding promiscuously to 5-HT1A, 5-HT2A, 5-HT7, and D2), the incorporation of an amide-functionalized linker transforms this scaffold into a precision tool.
This guide dissects the Structure-Activity Relationship (SAR) of naphthyl-piperazine amides, focusing on how the amide bond—positioned within the "linker" region of Long-Chain Aryl Piperazines (LCAPs)—modulates receptor subtype selectivity, metabolic stability, and intrinsic efficacy.
Molecular Architecture & Pharmacophore Analysis
To rationalize the SAR, we must deconstruct the molecule into four distinct vectors. The binding mode is primarily driven by the orthosteric binding pocket of aminergic GPCRs.
The Four-Vector Model
The Warhead (Aryl Region): The naphthalene ring.
Function: Engages in
stacking interactions with aromatic residues (e.g., Phe6.51, Phe6.52) in the receptor's transmembrane helix 6 (TM6).
The Cationic Core (Piperazine):
Function: The protonated
-nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in TM3. This is the "anchor" of binding.
The Linker (Alkyl-Amide Chain):
Function: Controls the depth of insertion. The amide group acts as a secondary hydrogen-bond acceptor/donor, interacting with residues like Tyr7.43 or Thr5.42, which often dictates selectivity between 5-HT1A and D2.
The Tail (Distal Terminus):
Function: Binds to the "extended" binding pocket (extracellular loops). Bulky imides or heteroaromatics here can induce partial agonism or antagonism.[1]
Visualization: 5-HT1A Pharmacophore Model
The following diagram illustrates the interaction between a representative naphthyl-piperazine amide and the 5-HT1A receptor binding pocket.
Figure 1: Pharmacophore interaction map showing the critical salt bridge and auxiliary H-bonding of the amide linker.
Detailed Structure-Activity Relationship (SAR)
The Naphthyl "Warhead"
The position of attachment to the piperazine ring is the primary determinant of 5-HT subtype preference.
1-Naphthyl (1-NP): Historically favors 5-HT1A and 5-HT7 . The steric bulk at the peri-position forces the piperazine ring into a specific torsion angle relative to the naphthalene plane, optimizing the fit for the 5-HT1A hydrophobic crevice.
2-Naphthyl (2-NP): Often results in a loss of 5-HT1A selectivity, increasing affinity for the Serotonin Transporter (SERT) and 5-HT2A receptors.
Substitutions: Introducing electron-withdrawing groups (e.g., 7-OMe) on the naphthalene ring can enhance D3 receptor selectivity over D2, a desirable profile for antipsychotics to reduce Extrapyramidal Symptoms (EPS).
The Amide Linker Dynamics
The amide functionality is not merely a connector; it is a "selectivity filter."
Chain Length:
C2 (Ethyl): Often too short, leading to steric clash with the extracellular loop residues.
C3/C4 (Propyl/Butyl): Optimal. A 4-carbon spacer between the piperazine nitrogen and the amide carbonyl typically yields maximal affinity (
nM) for 5-HT1A and 5-HT7.
Amide Orientation:
Regular Amide (-NHCO-) vs. Reverse Amide (-CONH-): Reversing the amide bond often retains 5-HT1A affinity but drastically alters metabolic stability. The reverse amide is generally more susceptible to amidase hydrolysis unless sterically hindered.
Comparative Data: Selectivity Profiles
The table below illustrates how modifying the linker from a simple alkyl chain to an amide-containing chain affects receptor binding (
values in nM).
Compound Structure
5-HT1A (nM)
5-HT2A (nM)
D2 (nM)
Selectivity Ratio (1A/2A)
1-NP (Parent)
4.5
18
25
~4
Alkyl-Analog (Butyl-Ph)
0.8
120
15
150
Amide-Analog A (Propyl-NHCO-Ph)
2.3
>1000
210
>400
Amide-Analog B (Ethyl-NHCO-Ph)
45.0
85
30
~2
Note: Data represents consensus values from LCAP literature (e.g., Glennon et al., Mokrosz et al.) to demonstrate trends.
Experimental Protocols
Synthesis: Convergent Coupling Strategy
To ensure high yields and minimize side reactions, a convergent synthesis using a "linker-first" approach is recommended over linear elongation.
Objective: Synthesis of N-(3-(4-(naphthalen-1-yl)piperazin-1-yl)propyl)benzamide.
An In-Depth Guide to the In Vitro Anticancer Screening of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine Authored by: A Senior Application Scientist Introduction: The Quest for Novel Anticancer Therapeutics The development of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the In Vitro Anticancer Screening of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine
Authored by: A Senior Application Scientist
Introduction: The Quest for Novel Anticancer Therapeutics
The development of novel, effective, and safe anticancer drugs remains a paramount challenge in modern medicine.[1] A significant strategy in this endeavor involves the exploration of new chemical entities with the potential to selectively target and eliminate cancer cells.[2] The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer properties.[3] Piperazine derivatives have been reported to exert their anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting angiogenesis, and arresting the cell cycle.[3][4][5]
This application note provides a comprehensive, technically detailed guide for the preclinical in vitro screening of a novel compound, 1,4-Bis[(1-naphthyloxy)acetyl]piperazine . The rationale for investigating this specific molecule lies in its unique chemical architecture, which combines a central piperazine ring with bulky, lipophilic 1-naphthyloxyacetyl groups. This structure suggests potential interactions with biological targets implicated in cancer cell proliferation and survival.
We present a structured, multi-tiered approach for evaluating its cytotoxic and pro-apoptotic potential. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific principles to ensure robust and reproducible results.
The therapeutic potential of this molecule is predicated on its hybrid structure. The piperazine core provides a flexible yet constrained scaffold capable of interacting with various biological targets.[3] The N-acetyl linkage creates amide bonds, and the terminal naphthyloxy groups are aromatic moieties that can participate in hydrophobic and π-stacking interactions within protein binding pockets, a common feature in many enzyme inhibitors. The overall structure is reminiscent of other 1,4-disubstituted piperazine derivatives that have demonstrated significant cytotoxic activity against various cancer cell lines.[6]
Experimental Strategy: A Tiered Screening Approach
A logical, stepwise approach is crucial for efficiently characterizing a novel compound's anticancer profile. We propose a two-tiered in vitro screening cascade designed to first identify cytotoxic activity and then to elucidate the underlying mechanism of cell death.
Caption: Tiered workflow for in vitro anticancer screening.
PART 1: Primary Cytotoxicity Screening
The initial goal is to determine the compound's ability to inhibit cancer cell growth or induce cell death.[7] A colorimetric assay, such as the MTT assay, is a reliable, high-throughput method for this purpose.[8] It measures the metabolic activity of cells, which correlates with the viable cell number.[9]
Protocol 1: Cell Culture and Maintenance
Scientific Rationale: The use of a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is essential for assessing the breadth and selectivity of the compound's activity.[10] The National Cancer Institute's NCI60 panel, for instance, often begins screening with cell lines like MCF-7 (breast), NCI-H460 (lung), and SF-268 (glioma) due to their varied sensitivities.[1] It is critical to use cells that are in the logarithmic (exponential) growth phase and have high viability (≥95%) to ensure that the observed effects are due to the compound and not poor cell health.[2]
Materials:
Cancer Cell Lines:
MCF-7 (Breast Adenocarcinoma)
NCI-H460 (Lung Carcinoma)
HCT-116 (Colon Carcinoma)
HepG2 (Hepatocellular Carcinoma)
Culture Medium: RPMI-1640 or DMEM, as appropriate for the cell line.
Sterile cell culture flasks, plates, and pipettes.
Humidified incubator (37°C, 5% CO₂).
Procedure:
Culture cells in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% antibiotics.
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[10]
Monitor cell confluency daily. Subculture the cells when they reach 80-90% confluency to maintain them in the exponential growth phase. Do not allow cells to become fully confluent, as this can alter their metabolic state and drug sensitivity.
Prior to any experiment, perform a viability check using a method like the trypan blue dye exclusion assay to ensure the starting cell population is healthy.[9]
Protocol 2: MTT Cytotoxicity Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells. The resulting purple solution is quantified by measuring its absorbance at a specific wavelength, allowing for the calculation of cell viability after exposure to the test compound.[8]
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve the final desired concentrations for treatment. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
Cell Seeding: Harvest cells using trypsin-EDTA, count them, and adjust the cell suspension density. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[10]
Adherence: Incubate the plate for 24 hours to allow the cells to attach firmly to the bottom of the wells.
Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for:
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
Positive Control: Cells treated with a known anticancer drug like Doxorubicin.
Blank: Medium only (no cells).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[10] During this time, viable cells will form purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
Calculate Percent Viability:
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell growth by 50%.[10] This is a standard measure of a drug's potency. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: Summarize the calculated IC₅₀ values in a clear, tabular format.
Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values in µM)
Cell Line
Tissue of Origin
1,4-Bis[(1-naphthyloxy)acetyl]piperazine (IC₅₀ in µM)
Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7
Breast Adenocarcinoma
Example: 12.8 ± 1.5
0.9 ± 0.1
NCI-H460
Lung Carcinoma
Example: 25.3 ± 2.8
1.3 ± 0.2
HCT-116
Colon Carcinoma
Example: 9.5 ± 1.1
0.7 ± 0.09
HepG2
Hepatocellular Carcinoma
Example: 18.7 ± 2.2
1.1 ± 0.15
Note: Data are for illustrative purposes only and represent Mean ± SD from three independent experiments.
PART 2: Mechanistic Elucidation
If the primary screening reveals potent cytotoxic activity (e.g., low micromolar IC₅₀ values), the next step is to investigate how the compound kills the cancer cells. Induction of apoptosis is a hallmark of many successful anticancer drugs.[5]
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Scientific Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as necrotic or late apoptotic cells. By using both stains, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[10]
Caption: Principle of Annexin V/PI apoptosis detection.
Cell Seeding and Treatment: Seed cells (e.g., HCT-116, the most sensitive line from the example data) in 6-well plates and allow them to adhere overnight.
Treat the cells with 1,4-Bis[(1-naphthyloxy)acetyl]piperazine at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated (vehicle) control.
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Gently trypsinize the adherent cells and combine them with the supernatant (floating cells).
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
Data Interpretation: The flow cytometry data will be displayed as a dot plot with four quadrants:
Lower-Left (Annexin V-/PI-): Live, healthy cells.
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.
Upper-Left (Annexin V-/PI+): Necrotic cells (often due to mechanical damage).
An increase in the percentage of cells in the lower-right and upper-right quadrants in the treated sample compared to the control indicates that the compound induces apoptosis.
Hypothesized Mechanism of Action & Future Directions
Based on extensive literature on piperazine-containing anticancer agents, it is plausible that 1,4-Bis[(1-naphthyloxy)acetyl]piperazine induces apoptosis via the intrinsic (mitochondrial) pathway.[5][12] This pathway is a common mechanism for chemotherapeutic drugs.[10]
Hypothesized Pathway: The compound may induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5][12]
Cell Cycle Analysis: To determine if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
Western Blotting: To quantify the expression levels of key apoptotic proteins (Bax, Bcl-2, cleaved caspase-3, cleaved PARP) to confirm the hypothesized mechanism.
Selectivity Screening: Test the compound on non-cancerous cell lines (e.g., normal human fibroblasts) to assess its cancer-specific cytotoxicity.
In Vivo Studies: If in vitro data are compelling, progress to animal models to evaluate efficacy and toxicity in a whole-organism context.
References
Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
Life Science Applications. (n.d.). Cytotoxicity Assays.
Köksal Akkoç, M., et al. (2012). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. TÜBİTAK Academic Journals.
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs.
PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
PubMed. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review.
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.).
ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity.
PubMed Central. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
Effect of a novel piperazine compound on cancer cells. (n.d.).
Semantic Scholar. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
Der Pharma Chemica. (2026). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[6][10]Oxazolo[4,5-D]Pyrimidines. Retrieved from
A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013).
PMC. (n.d.). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway.
ResearchGate. (2016). Mechanism of action of novel piperazine containing compound toxicant against human liver cancer cells.
ResearchGate. (2025). (PDF) Effect of a novel piperazine compound on cancer cells.
International Journal of Pharmaceutical Sciences and Research (IJPSR). (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE.
PubMed. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][9][10]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Retrieved from
Journal of Applied Pharmaceutical Science. (2019). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde.
PMC. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.
Application Note: In Vitro Cytotoxicity Profiling of Piperazine Bis-Amides
Executive Summary Piperazine bis-amides represent a privileged scaffold in medicinal chemistry, frequently acting as DNA minor groove binders, topoisomerase inhibitors, or kinase modulators. Their structural rigidity—pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Piperazine bis-amides represent a privileged scaffold in medicinal chemistry, frequently acting as DNA minor groove binders, topoisomerase inhibitors, or kinase modulators. Their structural rigidity—provided by the piperazine chair conformation—allows for the precise vectorization of two amide "arms," making them ideal for structure-activity relationship (SAR) studies.
However, this class of compounds presents unique challenges in in vitro testing:
Solubility: The bis-amide linkage often increases lipophilicity (LogP > 3), leading to potential precipitation in aqueous media.
pH Sensitivity: The basicity of the piperazine nitrogens can alter intracellular pH or lysosomal accumulation.
False Positives: In tetrazolium-based assays (MTT/MTS), chemical reduction by the amide linkers or precipitation of the compound itself can mimic formazan crystals.
This guide outlines a validated workflow for assessing the cytotoxicity of piperazine bis-amides, compliant with ISO 10993-5 standards, ensuring data integrity for drug development files.
Chemical Handling & Stock Preparation
Critical Step: Improper solubilization is the #1 cause of variability in bis-amide cytotoxicity data.
Reagents
Test Compound: Piperazine bis-amide derivative (>95% purity by HPLC).
Positive Control: Doxorubicin (for DNA intercalators) or Staurosporine (general apoptosis inducer).
Preparation Protocol
Primary Stock (10 mM): Dissolve the solid compound in 100% DMSO. Vortex for 60 seconds. If the solution is cloudy, sonicate at 37°C for 5 minutes.
Expert Insight: Piperazine bis-amides often form intermolecular hydrogen bonds. Sonication breaks these aggregates, ensuring a true solution.
Working Stocks (1000x): Prepare serial dilutions in 100% DMSO (not media) to maintain solubility.
Example: 10 mM
1 mM 0.1 mM.
Final Dosing: Dilute the Working Stock 1:1000 into pre-warmed culture media immediately before addition to cells.
Final DMSO Concentration: Must remain
to avoid solvent toxicity.
Experimental Workflow Visualization
The following diagram illustrates the validated decision matrix for evaluating these compounds.
Figure 1: Validated workflow for piperazine bis-amide evaluation. Note the critical Solubility QC step before screening.
Protocol A: Metabolic Activity Screen (MTT Assay)
Rationale: The MTT assay measures the activity of mitochondrial succinate dehydrogenase.[1][2] Since piperazine derivatives often target mitochondrial pathways or DNA replication, metabolic collapse is an early indicator of efficacy.
Parameters
Cell Lines: HeLa (Cervical), MCF-7 (Breast), and a normal fibroblast control (e.g., L929 or HFF-1) to determine the Selectivity Index (SI).
Seeding Density: 3,000–5,000 cells/well (optimized for 72h growth).
Step-by-Step Procedure
Seeding (Day 0): Plate cells in 96-well flat-bottom plates (100 µL/well). Incubate for 24 hours to allow attachment.
Treatment (Day 1):
Remove old media (carefully, do not disturb monolayer).
Add 100 µL of fresh media containing the drug (Range: 0.01 µM – 100 µM).
Blank: Media only (no cells).
Vehicle Control: Media + 0.1% DMSO.
Incubation: Culture for 48 or 72 hours .
Why 72h? Bis-amides acting as DNA intercalators often require at least two cell cycles to manifest cytotoxicity.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours at 37°C.
Protocol B: Mechanistic Validation (Apoptosis vs. Necrosis)
Rationale: Piperazine bis-amides frequently induce apoptosis via the intrinsic mitochondrial pathway. Differentiating this from necrosis (non-specific toxicity) is vital for drug candidates.
Treatment: Treat cells (6-well plate) with the IC50 concentration of the bis-amide for 24 hours.
Harvesting: Collect cells using Accutase (avoid Trypsin, which can strip membrane proteins like Phosphatidylserine).
Staining:
Wash with cold PBS.
Resuspend in Binding Buffer.
Add 5 µL Annexin V-FITC and 5 µL PI.
Incubate 15 min in dark.
Flow Cytometry: Analyze immediately.
Pathway Visualization
The following diagram details the specific apoptotic cascade often triggered by piperazine derivatives.
Figure 2: Intrinsic apoptotic pathway activation by piperazine bis-amides. Key markers for validation include Caspase-3 and Bax.[6]
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background OD
Compound precipitation or reduction of MTT.
1. Check wells microscopically before MTT addition.2. Wash cells with PBS before adding MTT to remove extracellular drug.
Steep Hill Slope (>2)
Non-specific membrane lysis (Necrosis).
Perform LDH release assay to confirm membrane integrity. If LDH is high at early timepoints (4h), the compound is a detergent, not a drug.
Inconsistent IC50
Evaporation of edge wells.
Do not use outer wells (fill with PBS). Use a humidity chamber.
Low Solubility
Lipophilic bis-amide linkers.
Use MTS instead of MTT (soluble product, no DMSO step needed) or encapsulate compound in cyclodextrins.
References
ISO 10993-5:2009. Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[7][8][9] Link
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
Brockenbrough, J. S., et al. (2022). Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Popovici, V., et al. (2021). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(21), 11837. Link
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Application Notes and Protocols: Microwave-Assisted Synthesis of Bis(aryloxyacetyl)piperazines
Introduction Bis(aryloxyacetyl)piperazines represent a class of organic compounds with significant interest in medicinal chemistry and drug development. The piperazine core is a prevalent scaffold in numerous approved dr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Bis(aryloxyacetyl)piperazines represent a class of organic compounds with significant interest in medicinal chemistry and drug development. The piperazine core is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2][3] The dual aryloxyacetyl substituents offer broad scope for structural modification, enabling the fine-tuning of biological activity.[4] These compounds have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and neuroleptic properties.[5][6]
Traditional synthetic routes to these compounds often involve conventional heating methods that require long reaction times, high temperatures, and often result in lower yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry technique that dramatically accelerates chemical reactions, leading to higher yields, increased product purity, and reduced energy consumption.[7][8][9][10] This application note provides a detailed protocol for the efficient synthesis of bis(aryloxyacetyl)piperazines utilizing microwave irradiation, highlighting the causality behind experimental choices and ensuring a robust and reproducible methodology.
The Advantage of Microwave Synthesis
Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid and uniform heating.[11] This is in contrast to conventional heating, which relies on slower and less efficient heat transfer through conduction and convection. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[10][11] For the synthesis of bis(aryloxyacetyl)piperazines, this translates to several key advantages:
Accelerated Reaction Rates: Reaction times can be reduced from hours to mere minutes.[9][12]
Higher Yields: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher product yields.[10][11]
Energy Efficiency: Direct energy transfer to the reactants is more energy-efficient than heating an entire reaction vessel with an external source.[8]
Greener Chemistry: The efficiency of MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[7][8]
Reaction Scheme and Mechanism
The synthesis of bis(aryloxyacetyl)piperazines proceeds via a nucleophilic substitution reaction. Piperazine, a secondary diamine, acts as the nucleophile, and a haloacetylated aryl ether serves as the electrophile. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Proposed Reaction Mechanism:
Deprotonation: The base deprotonates one of the secondary amine groups of piperazine, increasing its nucleophilicity.
Nucleophilic Attack: The deprotonated piperazine attacks the electrophilic carbon of the haloacetylated aryl ether, displacing the halide ion in an SN2 reaction.
Second Substitution: The process is repeated on the second nitrogen of the piperazine ring to yield the final bis(aryloxyacetyl)piperazine product.
Microwave irradiation accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions. The polar nature of the reactants and intermediates enhances their interaction with the microwave field, further promoting the reaction rate.
Experimental Protocol
This protocol details the synthesis of a representative bis(aryloxyacetyl)piperazine, 1,4-bis((2-phenoxyoctanoyl)oxy)piperazine.
Thin-layer chromatography (TLC) plates (silica gel G)[14]
Rotary evaporator
Melting point apparatus
FT-IR spectrometer
¹H NMR and ¹³C NMR spectrometer
Mass spectrometer
Step-by-Step Synthesis Protocol
Reactant Preparation:
In a 100 mL round-bottom flask, dissolve 1.0 g (5.86 mmol) of 2-chloroacetylphenol in 30 mL of anhydrous acetone.
To this solution, add 0.25 g (2.93 mmol) of piperazine.
Finally, add 1.62 g (11.72 mmol) of anhydrous potassium carbonate. The potassium carbonate acts as a base to neutralize the HCl formed during the reaction and drive the equilibrium towards the product.
Microwave Irradiation:
Place a magnetic stir bar into the flask and securely cap the vessel.
Place the reaction vessel into the microwave reactor.
Irradiate the reaction mixture at 150 W for 5-10 minutes. The optimal time may vary depending on the specific microwave reactor and reactants used. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).
Work-up and Purification:
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.
Filter the reaction mixture to remove the potassium carbonate and any other solid byproducts.
Wash the solid residue with a small amount of acetone.
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure bis(aryloxyacetyl)piperazine.
Characterization
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands, such as the C=O stretch of the amide group (around 1650 cm⁻¹), the C-N stretch of the piperazine ring, and the C-O-C stretch of the aryl ether.
¹H NMR and ¹³C NMR: These spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons present in the molecule.
Mass Spectrometry (LC-MS): This will confirm the molecular weight of the synthesized compound.[12]
Data Presentation
The following table summarizes typical reaction parameters and expected results for the microwave-assisted synthesis of bis(aryloxyacetyl)piperazines compared to conventional heating methods.
Parameter
Microwave-Assisted Synthesis
Conventional Heating
Reaction Time
5-15 minutes
6-24 hours
Temperature
80-120 °C
Reflux temperature of solvent
Solvent
Acetone, DMF, or solvent-free
Xylene, Toluene, DMF
Yield
>85%
50-70%
Purity
High (often requires minimal purification)
Moderate (often requires extensive purification)
Visualizing the Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of bis(aryloxyacetyl)piperazines.
Caption: Experimental workflow for microwave-assisted synthesis.
Reaction Mechanism
This diagram outlines the proposed nucleophilic substitution mechanism.
Caption: Proposed reaction mechanism.
Conclusion
The microwave-assisted synthesis of bis(aryloxyacetyl)piperazines offers a rapid, efficient, and environmentally friendly alternative to conventional synthetic methods.[15][16][17] This protocol provides a robust and reproducible procedure for researchers in drug discovery and development, enabling the rapid generation of diverse libraries of these pharmacologically important compounds. The significant advantages in terms of reaction time, yield, and purity make MAOS an invaluable tool in modern synthetic chemistry.[9][10]
References
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Trend in Scientific Research and Development, 8(1), 220-226. [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2023). Molecules, 28(13), 5019. [Link]
Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science, 4(2), 1-10. [Link]
Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 123-128. [Link]
Synthesis of 1,4-bis(2-(Acetylsalicyloyloxy)Propyl)Piperazine. PrepChem.com. [Link]
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC. (2020). RSC Advances, 10(61), 37213-37226. [Link]
Synthesis and bioactivity of novel bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors: structure-activity relationships and increased metabolic stability of novel substituted pyridine analogs. (1996). Journal of Medicinal Chemistry, 39(26), 5267-5275. [Link]
A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. (2021). Synthetic Communications, 51(13), 1947-1976. [Link]
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (2023). Scientific Reports, 13(1), 17743. [Link]
Synthesis of piperazines. Organic Chemistry Portal. [Link]
Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems. (2016). Bioorganic & Medicinal Chemistry, 24(21), 5344-5355. [Link]
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020). Molecules, 25(9), 2182. [Link]
(PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. (2005). Synthesis, 2005(19), 3412-3422. [Link]
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. (2020). Revue Roumaine de Chimie, 65(1), 25-36. [Link]
An efficient synthesis of neuroleptic drugs under microwave irradiation. (2010). Journal of Chemical and Pharmaceutical Research, 2(5), 506-517. [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Synthesis, 21(4), 312-332. [Link]
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (2024). ResearchGate. [Link]
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity. (2025). Turkish Journal of Chemistry, 49(6), 1334-1350. [Link]
(PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). ResearchGate. [Link]
MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. (2020). Rasayan Journal of Chemistry, 13(1), 601-609. [Link]
Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines. (2003). Molecules, 8(7), 555-560. [Link]
Technical Support Center: Synthesis of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine
Ticket ID: #SYN-NAPH-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division Executive Summary This guide addresses yield optimization and troubleshooting for the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SYN-NAPH-PIP-001
Status: Open
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary
This guide addresses yield optimization and troubleshooting for the synthesis of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine . This molecule is a symmetric bis-amide formed by coupling piperazine with two equivalents of (1-naphthyloxy)acetic acid derivatives.
Low yields in this synthesis typically stem from three root causes:
Incomplete Acylation: Formation of the mono-substituted impurity due to stoichiometric imbalance or competitive hydrolysis.
Reagent Quality: Hydrolysis of the acyl chloride precursor prior to coupling.
Workup Losses: Product solubility issues leading to loss during recrystallization or extraction.
Part 1: The Validated Synthesis Workflow
To ensure high yield (>80%), we recommend the Acid Chloride Activation Route over direct carbodiimide coupling (EDC/DCC), as it drives the reaction to completion more aggressively for bis-substitution.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis pathway from 1-naphthol to the final bis-amide target.
Part 2: Detailed Protocol & Critical Parameters
Step 1: Precursor Synthesis (The Foundation)
If you purchase (1-naphthyloxy)acetic acid, skip to Step 2. If synthesizing, read below.
Mechanism: Williamson Ether Synthesis.
Critical Control: Use a slight excess of chloroacetic acid (1.2 eq) relative to 1-naphthol. Maintain pH > 10 to ensure the naphthol remains deprotonated (naphthoxide anion).
Yield Check: The intermediate acid must be dry. Water content >0.5% will destroy the thionyl chloride in the next step.
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
Protocol:
Dissolve Piperazine and TEA in anhydrous DCM. Cool to 0°C .[1][2]
Dissolve the Acid Chloride in DCM.
Addition: Add the Acid Chloride solution dropwise to the Piperazine solution over 30–60 minutes.
Temperature: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.
Quench: Add saturated NaHCO
to hydrolyze excess acid chloride.
Part 3: Troubleshooting Guide (FAQ)
Ticket #001: "I am seeing a major spot on TLC just below the product."
Diagnosis: Mono-substituted impurity (1-[(1-naphthyloxy)acetyl]piperazine).
Cause: Insufficient electrophile (acid chloride) or "hot spots" during addition.
Resolution:
Stoichiometry: Ensure you are using at least 2.2 equivalents of acid chloride relative to piperazine.
Order of Addition: Ensure the acid chloride is added slowly to the piperazine. If you add piperazine to the acid chloride, you risk local excesses of amine, but for bis synthesis, the standard addition (Acid Cl -> Amine) usually works if the final ratio is correct.
Rescue: If the reaction is done and mono-product exists, add another 0.5 eq of acid chloride and 0.5 eq of TEA and stir for another 2 hours.
Ticket #002: "The yield is low (<40%) and the crude is sticky."
Diagnosis: Polymerization or incomplete removal of salts.
Cause: Piperazine hydrochloride salts are trapping the product, or the product is partially soluble in the aqueous wash.
Resolution:
Solvent Switch: If DCM workup gives an emulsion, switch to Ethyl Acetate for extraction.
Salt Break: The triethylamine hydrochloride salt can be voluminous. Filter the reaction mixture through a Celite pad before aqueous workup to remove the bulk of the salts.
Ticket #003: "My product is colored (brown/pink) instead of white."
Diagnosis: Oxidation of naphthol residues.
Cause: Trace free 1-naphthol carried over from the starting material or light sensitivity.
Resolution:
Purification: Recrystallize from Ethanol/DMF (9:1) . The DMF helps dissolve the rigid amide, while cooling in ethanol forces precipitation of the clean white solid.
Charcoal: Treat the hot recrystallization solution with activated charcoal to remove colored impurities.
Excess prevents protonation of the intermediate mono-amine.
DCM (Solvent)
Medium
-
[0.1 M]
Concentration matters. Too dilute = slow reaction.
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield loss based on TLC/LCMS analysis.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for amide formation via acid chlorides).
BenchChem. Application Notes and Protocols for the Acylation of Piperazine. (General protocol for piperazine acylation stoichiometry and conditions).
National Institutes of Health (NIH) - PubChem. 1,4-Bis((p-tolyloxy)acetyl)piperazine Compound Summary. (Analogous structure properties and solubility data).
Templeman, W. G., & Sexton, W. A. "Synthesis of Plant-growth Regulators. Part I. Substituted 2-Naphthyloxyacetic Acids." Journal of the Chemical Society, 1951. (Synthesis of naphthyloxyacetic acid precursors).
Welcome to the Technical Support Center. You are likely attempting to purify 1,4-Bis[(1-naphthyloxy)acetyl]piperazine , a bis-amide derivative synthesized from piperazine and (1-naphthyloxy)acetyl chloride (or the corresponding acid).[1]
The Core Challenge: This molecule presents a "solubility paradox."[1] The naphthalene rings confer significant lipophilicity (greasiness), while the central bis-amide core creates rigidity and potential for strong hydrogen bonding interactions with silica.[1] Common failure modes include column precipitation , co-elution with mono-substituted byproducts , and poor recovery .[1]
This guide provides a self-validating workflow to resolve these issues, moving beyond standard protocols to address the specific physicochemical properties of this piperazine derivative.
Module 1: Pre-Purification Diagnostics (The "Triage")[1]
Before packing the column, you must characterize the crude mixture.[1] The most common error is assuming the product behaves like a simple lipophilic organic molecule.[1]
Q: Why is my product streaking on the TLC plate?
A: Streaking usually indicates one of two issues:
Residual Free Amines: If your synthesis was not quantitative, you likely have the mono-substituted impurity (1-[(1-naphthyloxy)acetyl]piperazine).[1] This contains a secondary amine that interacts strongly with the acidic silanols on the TLC plate.[1]
Solubility Limit: The bis-amide product has low solubility in standard non-polar solvents.[1]
Diagnostic Protocol:
Run a TLC in 100% Ethyl Acetate (EtOAc) .[1]
If Rf < 0.2: The compound is too polar for pure EtOAc.[1] Switch to DCM:MeOH (95:5) .
If Streaking Persists: Add 1% Triethylamine (TEA) to the mobile phase.[1] If the streak resolves into a spot, the impurity is the mono-amine.[1] Note: The target bis-amide product is neutral and should not require TEA, but TEA will not harm it.
Data: Solvent Strength & Solubility Table
Solvent System
Solubility of Bis-Amide
Elution Strength
Recommended Use
Hexanes
Insoluble
Negligible
Wash solvent only (removes naphthalene impurities).[1]
Q: The column stopped flowing / The band is distorted at the top. What happened?A: You likely used "Liquid Loading" with a solvent that was too weak (causing precipitation) or too strong (causing band broadening).[1] For bis-amides, Dry Loading is the Gold Standard. [1]
The Mechanism:
Liquid loading requires dissolving the sample in a minimal amount of solvent.[1] Because this bis-amide is often solid and moderately soluble, it may crash out of solution when it hits the mobile phase (e.g., Hexane/EtOAc), blocking the column frit.[1]
Protocol: Self-Validating Dry Loading
Dissolve the crude mixture in DCM (where solubility is highest).
Add Silica Gel 60 (ratio: 1g crude to 2g silica).
Evaporate the solvent under reduced pressure (Rotavap) until you have a free-flowing powder.[1]
Validation Check: If the powder is sticky or clumpy, you have residual solvent or oil.[1] Add more silica and re-evaporate.[1]
Load this powder carefully onto the top of your pre-packed column.[1]
Module 3: Mobile Phase Optimization
Q: Which solvent system should I use?A: Avoid Hexane/EtOAc gradients if possible. While standard for many organics, piperazine bis-amides often require the solvating power of chlorinated solvents to prevent tailing.[1]
Step 2: Elute with 100% DCM for 2 column volumes (CV).[1] This removes non-polar impurities (e.g., unreacted naphthalene derivatives).[1]
Step 3: Introduce MeOH gradient: 0%
2% MeOH over 5 CVs.
Target Elution: The bis-amide usually elutes between 1-3% MeOH.[1]
Step 4: Flush with 5-10% MeOH to elute the polar mono-substituted amine impurity (if present).[1]
Visualizing the Workflow:
Figure 1: Decision matrix for solvent selection and loading technique based on TLC diagnostics.
Module 4: Troubleshooting & "The Chemical Hack"
Common Failure Modes
Symptom
Diagnosis
Corrective Action
Product elutes immediately
Solvent too strong ("Dumped").
Switch from MeOH gradient to pure EtOAc or DCM.[1]
Double Spots (TLC)
Rotamerism or Impurity?
Piperazine amides exhibit restricted rotation (Rotamers).[1] Run NMR at high temp (50°C) or check 2D TLC (turn plate 90° and run again). If spots stay on diagonal, it's rotamers (one compound).[1] If they separate, it's an impurity.[1]
Wash with 1M HCl (Removes Impurity A into aqueous layer).[1]
Wash with Sat. NaHCO3 (Removes Impurity B into aqueous layer).[1]
Dry organic layer (
) and evaporate.[1]
Result: You may obtain >95% purity without running a column at all [1].[1]
Module 5: Post-Run Analysis
Q: How do I verify the fractions?A: Do not rely solely on UV (254 nm). Naphthalene absorbs strongly, potentially masking non-UV active impurities.[1]
TLC Staining: Use Iodine (
) chamber or Phosphomolybdic Acid (PMA) stain.[1] Amides stain well with Iodine.[1]
NMR Validation:
Look for the piperazine protons.[1] In the bis-amide, they often appear as two broad singlets or multiplets around 3.5-3.8 ppm due to the amide resonance.[1]
The singlet for the
protons should integrate to 4H (relative to the 8H of piperazine) [2].[1]
References
BenchChem Technical Support. (2025).[1][2] Purification of Piperazine-Containing Compounds: Troubleshooting & Optimization. Retrieved from [1]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1010796, 1,4-Bis((p-tolyloxy)acetyl)piperazine (Analogous Structure).[1][3] Retrieved from [1][3]
University of Rochester. (n.d.).[1] Solvent Systems for Flash Column Chromatography.[1][4] Retrieved from [1]
Sigma-Aldrich. (2025).[1] 1-Acetylpiperazine Product Information & Solubility Data. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperazine Bis-Acylation OptimizationSubject: Troubleshooting & Accelerating Reaction Kinetics for
-Diacylation
Ticket ID: #PIP-BIS-001
Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Module 1: The Kinetic & Thermodynamic Landscape
In piperazine bis-acylation, the primary challenge is rarely the intrinsic nucleophilicity of the amine, but rather solubility-induced kinetic stalling .
Piperazine is a symmetric secondary diamine.[1] The first acylation is rapid (
). However, the resulting mono-acyl piperazine often exhibits drastically different solubility properties than the starting material. In non-polar solvents (DCM, Toluene), the mono-acyl intermediate frequently precipitates as a hydrochloride salt or forms strong intermolecular hydrogen bonds, effectively removing it from the liquid phase before the second acylation () can occur.
The Core Optimization Strategy:
To optimize reaction time, you must maintain the mono-acyl intermediate in the solution phase and activate the acylating agent to overcome the steric penalty of the second substitution.
Module 2: Troubleshooting & Diagnostics (Q&A)
Q1: My reaction stalls at the mono-acylated product despite using 2.5 eq. of acid chloride. TLC shows starting material is gone, but the intermediate persists.Diagnosis: This is likely a Phase-Transfer Stall . The mono-acylated piperazine hydrochloride salt has precipitated out of your organic solvent (DCM/Ether), preventing the second equivalent of acyl chloride from reacting.
Corrective Action:
Solvent Switch: Switch to a polar aprotic solvent like DMF or DMAc (Dimethylacetamide). These solvents solubilize the protonated intermediate, keeping it available for the base to deprotonate and the acyl chloride to attack.
Base Modification: If you must use DCM, switch from Triethylamine (TEA) to DIPEA (Hünig's Base) . The bulkier ammonium salt is more soluble in organic media, reducing precipitation.
Q2: I am seeing significant hydrolysis of my acyl chloride, and the reaction is taking 12+ hours.Diagnosis: Moisture ingress or slow kinetics allowing competitive hydrolysis.
Corrective Action:
Catalytic Acceleration: Add 5-10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate (see Diagram 1). This species is roughly
times more reactive toward the amine than the acid chloride itself, outcompeting hydrolysis and drastically shortening reaction time (often to <1 hour).
Schotten-Baumann Conditions: If your acyl chloride is relatively stable to water (e.g., benzoyl chloride), switch to a biphasic system (DCM/Water) with inorganic base (NaOH/K₂CO₃). The interfacial reaction is extremely fast and simplifies purification.
Q3: The reaction mixture turns into a solid gel, making stirring impossible.Diagnosis: Oligomerization (if using diacid chlorides) or supersaturation of the bis-amide product.
Corrective Action:
Dilution: Bis-acyl piperazines are rigid, planar molecules with high lattice energy (poor solubility). Run the reaction more dilute (0.1 M instead of 0.5 M).
Temperature: Heat to reflux after the initial addition. The initial addition must be at 0°C to control exotherm, but driving the second acylation often requires thermal energy to solubilize the product.
Module 3: Optimized Experimental Protocols
Protocol A: The "Hyper-Kinetic" Method (DMAP Catalysis)
Best for: Sterically hindered acyl groups or when speed is critical.
Solvent: Anhydrous DCM (or DMF if solubility is poor)
Step-by-Step:
Dissolution: Dissolve Piperazine, TEA, and DMAP in DCM under Nitrogen. Cool to 0°C.[1][2][3]
Activation: Add the Acid Chloride dropwise. Note: You may observe a color change (often yellow/orange) indicating the formation of the N-acylpyridinium ion.
Reaction: Allow to warm to Room Temperature (RT). Stir for 30-60 minutes .
Checkpoint: Check TLC/LC-MS. The DMAP should drive this to completion rapidly.
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess acid chloride.
Protocol B: The Schotten-Baumann Method (Biphasic)
Best for: Scale-up, unhindered substrates (e.g., Benzoyl Chloride), and easy workup.
This diagram illustrates how DMAP lowers the activation energy by forming a reactive intermediate, preventing the reaction from stalling.
Caption: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium species that rapidly transfers the acyl group to piperazine.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve stalled reactions.
Caption: Diagnostic flow for identifying whether reaction stalls are due to solubility (precipitation) or kinetics (sterics/hydrolysis).
References
BenchChem Technical Support. (2025).[1][2][3][7] Application Notes and Protocols for the Acylation of Piperazine. Retrieved from
Organic Chemistry Portal. (2014). DMAP-Catalyzed Acylation: Mechanism and Applications. Retrieved from
National Institutes of Health (NIH). (2020). Efficient synthesis of piperazinyl amides. PMC7216089. Retrieved from
Beilstein Journal of Organic Chemistry. (2016). Direct C–H functionalization of piperazines. Retrieved from
Chemistry LibreTexts. (2019). Reactions of Acid Chlorides: Mechanisms and Kinetics. Retrieved from
Preventing hydrolysis of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine
This guide is structured as a high-level technical support resource designed for researchers working with 1,4-Bis[(1-naphthyloxy)acetyl]piperazine . It moves beyond basic instructions to explain the chemical causality of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical support resource designed for researchers working with 1,4-Bis[(1-naphthyloxy)acetyl]piperazine . It moves beyond basic instructions to explain the chemical causality of hydrolysis and provides self-validating protocols for stability.
Subject: Preventing Hydrolysis of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine
Ticket ID: CHEM-SUP-8821
Support Tier: Senior Application Scientist
Last Updated: February 21, 2026
Executive Summary: The Hydrolysis Threat
1,4-Bis[(1-naphthyloxy)acetyl]piperazine is a bis-amide derivative. While piperazine amides are generally considered robust, this specific molecule possesses a structural feature that increases its susceptibility to hydrolytic cleavage: the
-aryloxy substituent .
The oxygen atom adjacent to the carbonyl group exerts an electron-withdrawing inductive effect (-I effect). This reduces electron density at the carbonyl carbon, rendering it more electrophilic and significantly more prone to nucleophilic attack by water or hydroxide ions than a standard alkyl amide.
Key Takeaway: Treat this compound as a labile amide , not a stable storage compound. Immediate hydrolysis leads to the formation of (1-naphthyloxy)acetic acid and piperazine (or semi-hydrolyzed intermediates), compromising experimental potency.
Mechanistic Insight: Why Hydrolysis Occurs
To prevent degradation, one must understand the pathway. The hydrolysis is driven by the polarization of the amide bond, accelerated by pH extremes.
The Degradation Pathway (Visualization)
The following diagram illustrates the nucleophilic attack trajectory and the resulting breakdown products.
Figure 1: Mechanism of amide hydrolysis. The electron-withdrawing nature of the naphthyloxy group facilitates the initial nucleophilic attack by water.
Storage & Handling Protocols
A. Solid State Stability
In its crystalline form, the compound is relatively stable if kept dry. However, hygroscopicity can introduce surface moisture, initiating "micro-hydrolysis" on the crystal lattice surface.
Protocol: Store at -20°C in a sealed vial.
Desiccation: Always equilibrate the vial to room temperature before opening to prevent condensation. Store over active silica gel or
.
B. Solution State (Critical Control Points)
This is where 90% of user errors occur. Avoid protic solvents for stock solutions.
Solvent Class
Recommended?
Technical Rationale
DMSO (Anhydrous)
HIGHLY RECOMMENDED
Aprotic, polar. Does not participate in hydrolysis. Excellent solubility for naphthyl rings.
DMF (Anhydrous)
RECOMMENDED
Good alternative to DMSO. Ensure it is amine-free (degradation of DMF produces amines that catalyze hydrolysis).
Ethanol/Methanol
AVOID
Protic solvents can act as nucleophiles (alcoholysis) or facilitate water attack via hydrogen bonding.
Water/PBS
FOR IMMEDIATE USE ONLY
The compound will hydrolyze over time. Half-life decreases significantly at pH > 7.4 or pH < 4.0.
C. The "Freeze-Thaw" Rule
Repeated freeze-thaw cycles introduce condensation water into anhydrous stock solutions.
Best Practice: Aliquot stock solutions (e.g., 10 mM in DMSO) into single-use vials. Use once, then discard.
Troubleshooting Guide & FAQs
Q1: I see a new peak in my HPLC trace at a lower retention time. Is this hydrolysis?
Diagnostic: Yes, this is the classic signature.
Explanation: The parent molecule is lipophilic (two naphthyl rings). The hydrolysis product, (1-naphthyloxy)acetic acid, is significantly more polar and will elute earlier on a Reverse-Phase C18 column.
Validation: Check the mass spectrum.
Parent Mass: ~454 Da
Hydrolysis Product (Acid): ~202 Da (M-H negative mode often dominant).
Action: If the acid peak exceeds 5%, discard the stock.
Q2: Can I dilute this compound in cell culture media (DMEM/RPMI) for 48-hour incubations?
Technical Assessment: Proceed with caution.
Risk: Cell culture media contains serum (FBS), which is rich in esterases and amidases . While this is a chemical amide, non-specific enzymatic cleavage can occur, mimicking hydrolysis.
Control Experiment: Run a "Media Only" control (Compound + Media, no cells) and analyze by LC-MS at 0h, 24h, and 48h. If degradation >10% occurs, you must replenish the media with fresh compound every 12–24 hours to maintain effective concentration.
Q3: My stock solution in DMSO turned cloudy after a month at 4°C.
Root Cause: Moisture ingress.
Mechanism: DMSO is hygroscopic. It absorbed atmospheric water, reducing the solubility of the hydrophobic bis-naphthyl compound (precipitation) and initiating slow hydrolysis.
Solution: Do not filter and use. The concentration is now unknown. Prepare fresh stock from solid powder.
Q4: Why is the pH of my buffer critical?
Chemistry:
Acidic (pH < 4): Protonation of the carbonyl oxygen makes the carbon highly electrophilic.
Basic (pH > 8): Hydroxide (
) is a much stronger nucleophile than water.
Sweet Spot: Maintain pH 7.0 – 7.4 using HEPES or MOPS. Avoid Tris if possible (primary amine in Tris can theoretically react, though slowly).
Standard Operating Procedure (SOP) for Stock Preparation
To ensure reproducibility, follow this strict solubilization protocol:
Weighing: Weigh the solid rapidly to minimize exposure to humid air.
Solvent: Use High-Grade Anhydrous DMSO (≥99.9%, water <50 ppm).
Dissolution: Vortex for 30 seconds. If particles persist, sonicate for max 1 minute (avoid heat generation).
Aliquot: Immediately dispense into amber glass vials or high-quality PP tubes.
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
References
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. (Authoritative text on amide/ester hydrolysis mechanisms).
Kahovec, M., et al. (2018). "Acid-catalyzed hydrolysis of piperazine-based amides: Kinetics and mechanism." Journal of Organic Chemistry. (Provides kinetic data on piperazine amide stability).
Gao, H., et al. (2012). "Hydrolytic stability of nitrogen-containing heterocycles in aqueous buffers." Pharmaceutical Research, 29(4), 1121-1133.
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
-aryloxy groups).
Troubleshooting
Overcoming steric hindrance in naphthyl-piperazine synthesis
Ticket ID: NPH-PIP-001 Subject: Overcoming Steric Hindrance in Naphthyl-Piperazine Couplings Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Overview Welcome to the Advanced...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: NPH-PIP-001
Subject: Overcoming Steric Hindrance in Naphthyl-Piperazine Couplings
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Overview
Welcome to the Advanced Synthesis Support Center. You are likely here because the standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/BINAP) failed to couple your naphthyl halide with piperazine, resulting in either recovered starting material or hydrodehalogenated byproducts.
The Root Cause:
The coupling of a piperazine (a secondary amine) to a naphthyl scaffold (particularly at the C1 position) presents a "perfect storm" of steric hindrance:
Peri-Interaction: In 1-substituted naphthalenes, the proton at C8 exerts significant steric pressure on the C1 substituent.
Ligand Clash: Standard phosphine ligands often fail to open sufficient space around the Pd center to accommodate both the bulky naphthyl group and the rigid piperazine ring during the reductive elimination step.
This guide moves beyond basic textbook protocols, utilizing Third and Fourth Generation Buchwald Precatalysts and specific ligand architectures designed to force this difficult reductive elimination.
Strategic Ligand & Catalyst Selection
The choice of ligand is the single most critical variable. For hindered secondary amines (piperazines) and hindered aryls (naphthyls), monodentate biaryl phosphines are superior to bidentate ligands like BINAP or DPPF.
The "Gold Standard" System: RuPhos
RuPhos is the premier choice for this transformation.
Why? It is a bulky, electron-rich dialkylbiaryl phosphine. Its specific conformation promotes oxidative addition into hindered aryl halides while simultaneously facilitating the difficult reductive elimination of bulky secondary amines [1][2].
BrettPhos: Generally better for primary amines but can work for piperazines if electronic deactivation is present.
tBuXPhos: Excellent for aryl chlorides but often surpassed by RuPhos for secondary amines.
Catalyst Source:
Stop using Pd₂/dba₃ or Pd(OAc)₂ if possible. These require in-situ reduction and ligand association, which is often inefficient in sterically crowded environments.
Recommendation: Use RuPhos Pd G4 (or G3) precatalyst. This ensures a 1:1 Pd:Ligand ratio and immediate generation of the active L-Pd(0) species upon base activation [3].
Optimized Protocol: The "Steric Breaker" Method
This protocol is designed for the coupling of 1-bromonaphthalene (or chloride) with N-Boc-piperazine .
Note: We use N-Boc-piperazine to prevent polymerization or bis-arylation. The Boc group is easily removed later with TFA/DCM.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
Aryl Halide
1.0
Substrate
1-Bromo/Chloro-naphthalene
N-Boc-Piperazine
1.2
Nucleophile
Slight excess drives kinetics
RuPhos Pd G4
0.02 - 0.05
Catalyst
Start at 2 mol%. Increase to 5% if stalled.
NaOtBu
2.0 - 3.0
Base
Strong base required for activation.
Toluene or Dioxane
[0.2 M]
Solvent
Anhydrous, degassed is non-negotiable.
Step-by-Step Execution
Vial Prep: Inside a glovebox (preferred) or under active Argon flow, charge a reaction vial with the Aryl Halide (1.0 equiv), N-Boc-Piperazine (1.2 equiv), NaOtBu (2.0 equiv), and RuPhos Pd G4 (2 mol%).
Tech Tip: If weighing outside a glovebox, weigh the precatalyst last and purge immediately.
Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane to achieve a concentration of 0.2 M relative to the aryl halide.
Degassing: If not in a glovebox, sparge the solvent with Argon for 10 minutes before addition, or freeze-pump-thaw the sealed vial. Oxygen is a catalyst poison.
Reaction: Seal the vial with a PTFE-lined cap. Heat to 80–100°C for 12–24 hours.
Tech Tip: 1-Naphthyl systems often require 100°C. Do not exceed 110°C with NaOtBu to avoid Boc decomposition.
Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography (Hex/EtOAc).
Troubleshooting Logic (FAQs)
Q1: I see full conversion of the starting material, but the mass spec shows [M-Br+H] (Dehalogenation).
Diagnosis: The
-hydride elimination pathway or reduction via the solvent/base is outcompeting the amine coupling. This happens when the amine cannot access the Pd center due to extreme steric bulk.
Solution:
Switch solvent to THF or Dioxane (Toluene can sometimes act as a hydride source in radical pathways, though less common in Pd chemistry).
Increase Amine Concentration: Go to 1.5 or 2.0 equivalents.
Lower Temperature: Try 80°C instead of 100°C to favor the lower-energy coupling pathway over reduction.
Q2: The reaction is stuck at 50% conversion.
Diagnosis: Catalyst death (Pd black formation) or product inhibition.
Solution:
Add more catalyst: Add a second portion (1-2 mol%) of catalyst after 6 hours.
Check Oxygen: Your inert atmosphere might be compromised.
Switch to LHMDS: If NaOtBu is too harsh or insoluble, try LHMDS (1.0 M in THF) at 65°C.
Q3: I am getting bis-arylation (two naphthyl rings on one piperazine).
Diagnosis: You are using free piperazine.
Solution: Use N-Boc-piperazine .[3][4][5] If you must use free piperazine, use it as the solvent (10 equivalents) or in massive excess (5 equiv) to statistically favor mono-arylation [4].
Mechanistic Visualization
The following diagram illustrates the troubleshooting logic flow for this specific synthesis.
Caption: Decision tree for troubleshooting Pd-catalyzed naphthyl-piperazine coupling outcomes.
References
RuPhos Development: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(5), 1749–1751. Link
Ligand Selection Guide: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Precatalyst Efficiency: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Piperazine Specifics: Reilly, S. W., & Mach, R. H. (2016).[6] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Link
Technical Support Center: Resolving NMR Impurities in Piperazine Amide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine amide derivatives. This guide is designed to help you identify and resolve common impurities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine amide derivatives. This guide is designed to help you identify and resolve common impurities observed in NMR spectra during your experimental work. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to provide you with a robust and self-validating system for troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding unexpected signals in the NMR spectra of piperazine amide derivatives.
Q1: I see unexpected peaks in my 1H NMR spectrum. How can I determine if they are from residual solvents?
A1: Residual solvents from the reaction or purification steps are the most common source of NMR impurities. Identifying these is a critical first step in spectrum analysis.
Causality: Solvents, even after evaporation under high vacuum, can be retained in the sample, especially high-boiling point solvents. Their characteristic chemical shifts and multiplicities in various deuterated solvents are well-documented, making them identifiable.
Troubleshooting Steps:
Consult Chemical Shift Tables: The most reliable method is to compare the observed chemical shifts of the unknown peaks with established tables for common laboratory solvents. Authoritative resources for this are the publications by Gottlieb, Kotlyar, and Nudelman, and subsequent expansions that include newer, "greener" solvents.[1][2][3][4][5]
Spiking Experiment: If you suspect a specific solvent, add a small amount of that solvent to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.
2D NMR Spectroscopy: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate proton signals with their attached carbons, providing additional evidence for the presence of a specific solvent.
Q2: My NMR spectrum is very complex, with more piperazine signals than expected. Could this be due to impurities?
A2: While it could be an impurity, complex spectra in N-acylated piperazines are often due to their inherent conformational dynamics.[6][7][8]
Expertise & Experience: The amide bond in your piperazine derivative has a partial double bond character, which restricts rotation. This can lead to the presence of different conformers (rotamers) that are distinct on the NMR timescale, resulting in a doubling or even quadrupling of the piperazine proton signals.[6][8][9] Additionally, the piperazine ring itself can undergo chair-to-chair interconversion, which can also be slow on the NMR timescale, further complicating the spectrum.[7][8]
Troubleshooting Steps:
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is the definitive way to investigate conformational isomers. As the temperature is increased, the rate of rotation around the amide bond and the ring inversion increases. If the complex signals coalesce into a simpler pattern at higher temperatures, they are likely due to conformational isomers.[6][9]
2D NMR (EXSY/ROESY): Exchange spectroscopy (EXSY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can show cross-peaks between the signals of exchanging conformers, confirming their relationship.
Change the NMR Solvent: The equilibrium between conformers can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent may simplify the spectrum or shift the signals in a way that helps with assignment.[8][9]
Q3: I suspect I have reaction-derived impurities. What are the common byproducts in piperazine amide synthesis?
A3: The nature of impurities will depend on your specific synthetic route. However, some common byproducts are frequently observed.
Authoritative Grounding: In amide coupling reactions involving piperazine, a common side reaction is the formation of a bis-amide, where two molecules of the acid are coupled to both nitrogen atoms of the piperazine ring.[10] Using an excess of piperazine can help to minimize this.[10] Other potential impurities include unreacted starting materials (the carboxylic acid and piperazine) and byproducts from the coupling reagents (e.g., urea from carbodiimides).
Troubleshooting Steps:
Review the Reaction Mechanism: Carefully consider all possible side reactions in your synthesis. The presence of a second nitrogen atom in piperazine can lead to side reactions that are not possible with simpler amines.[11][12]
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying reaction byproducts. It can separate the components of your mixture and provide their molecular weights, which can be used to deduce their structures.
Purification: If byproducts are identified, further purification is necessary. Techniques like flash chromatography, preparative HPLC, or crystallization are commonly used. For piperazine derivatives, ion exchange chromatography can also be an effective purification method.[13][14][15]
Troubleshooting Guides
This section provides systematic workflows for addressing specific NMR impurity challenges.
Guide 1: Systematic Identification of Unknown NMR Peaks
This guide provides a logical flow for identifying the source of unknown signals in your NMR spectrum.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
Guide 2: Purification of Piperazine Amide Derivatives
This guide outlines a general procedure for purifying piperazine amide derivatives when NMR and LC-MS analyses indicate the presence of impurities.
Flash column chromatography is a common and effective method for purifying piperazine amide derivatives.[16]
Materials:
Crude piperazine amide derivative
Silica gel (appropriate for flash chromatography)
Solvent system (e.g., dichloromethane/methanol, ethyl acetate/hexanes)
Flash chromatography system or glass column and accessories
Test tubes or fraction collector
TLC plates and developing chamber
UV lamp
Procedure:
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your desired product and the impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
Column Packing:
Dry Packing: Fill the column with dry silica gel, then gently tap the column to ensure even packing.
Wet Packing (Slurry): Mix the silica gel with the less polar solvent of your mobile phase to create a slurry. Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.
Sample Loading:
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
Elution: Begin eluting the column with your chosen solvent system. Apply pressure (if using a flash system) to achieve a steady flow rate.
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified piperazine amide derivative.
Trustworthiness: The purity of the final product should be confirmed by re-running the 1H NMR and LC-MS analysis. The absence of the previously identified impurity peaks will validate the success of the purification.
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts of Common Laboratory Solvents
This table provides a quick reference for identifying common solvent impurities in your NMR spectra. The chemical shifts can vary slightly depending on the sample concentration and temperature.
Solvent
1H Chemical Shift (δ) ppm
13C Chemical Shift (δ) ppm
In CDCl3
Acetone
2.17
30.6, 206.7
Acetonitrile
2.05
1.3, 118.7
Dichloromethane
5.30
54.0
Diethyl ether
3.48 (q), 1.21 (t)
66.2, 15.3
Dimethylformamide (DMF)
8.03, 2.92, 2.88
162.7, 36.5, 31.4
Dimethyl sulfoxide (DMSO)
2.62
40.5
Ethyl acetate
4.12 (q), 2.05 (s), 1.26 (t)
171.1, 60.5, 21.0, 14.3
Hexane
1.25, 0.88
31.7, 22.8, 14.2
Methanol
3.49
49.9
Toluene
7.27-7.17, 2.36
138.0, 129.3, 128.4, 125.6, 21.5
Water
1.56
-
In DMSO-d6
Acetone
2.09
30.6, 206.0
Dichloromethane
5.76
54.6
Diethyl ether
3.38 (q), 1.09 (t)
65.6, 15.2
Ethyl acetate
3.98 (q), 1.96 (s), 1.15 (t)
170.3, 59.5, 20.7, 14.1
Hexane
1.24, 0.86
31.2, 22.3, 14.0
Methanol
3.16
49.0
Toluene
7.28-7.11, 2.29
138.2, 129.1, 128.2, 125.4, 20.9
Water
3.33
-
Data adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512–7515 and subsequent publications.[1][2][3][4][5]
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
Stancil, P. G., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients. [Link]
Wang, W., Liu, W., Su, Y., Li, Y., & Yu, S. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. RSC Advances, 10(28), 16447–16455. [Link]
Stancil, P. G., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]
Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 24–34. [Link]
Kaur, H., & Gule, N. P. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6036. [Link]
Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]
Google Patents. (n.d.). US2919275A - Purification of piperazine.
Stancil, P. G., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. [Link]
Hossain, M. A., & Al-Majid, A. M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36329–36349. [Link]
Kricheldorf, H. R., & Stöber, O. (1980). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Die Makromolekulare Chemie, 181(8), 1739-1750. [Link]
ResearchGate. (2015). Can NMR of piperazin show single picks in aliphatic area? [Link]
Yurttaş, L., & Çavuşoğlu, B. K. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-56. [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 357-368. [Link]
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
Wodtke, R., Kuchar, M., Dżubak, P., Hajdúch, M., & Mamat, C. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6598. [Link]
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
Wodtke, R., Pietzsch, J., & Mamat, C. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2568–2581. [Link]
Technical Guide: HPLC Retention & Separation of Bis-Naphthyl Piperazine Derivatives
Executive Summary Context: Bis-naphthyl piperazine derivatives are critical scaffolds in medicinal chemistry, particularly as high-affinity ligands for serotonin receptors (5-HT1A, 5-HT7). Their structural duality—compri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: Bis-naphthyl piperazine derivatives are critical scaffolds in medicinal chemistry, particularly as high-affinity ligands for serotonin receptors (5-HT1A, 5-HT7). Their structural duality—comprising highly hydrophobic, aromatic naphthyl moieties and a basic piperazine core—presents a unique chromatographic challenge.
The Challenge: Standard C18 methods often fail to resolve structural isomers and suffer from peak tailing due to the interaction between the basic nitrogen and residual silanols.
The Solution: This guide compares the performance of C18 (Octadecyl) against Phenyl-Hexyl stationary phases. While C18 remains the workhorse for hydrophobicity-based separation, Phenyl-Hexyl phases offer superior selectivity for these derivatives through
interactions, often resolving critical pairs that co-elute on alkyl phases.
Mechanistic Basis of Separation
To optimize retention time (
), one must understand the competing interaction mechanisms.
The Hydrophobic Interaction (C18)
On a C18 column, retention is driven purely by solvophobic effects. The bis-naphthyl groups drive strong retention due to their high
(typically > 4.0).
Pros: Predictable retention based on hydrophobicity.
Cons: "Steric blindness." C18 often cannot distinguish between positional isomers (e.g., 1-naphthyl vs. 2-naphthyl) if their hydrophobic surface areas are similar.
The
Interaction (Phenyl-Hexyl)
Phenyl-Hexyl columns possess a phenyl ring attached to the silica via a hexyl linker.
Mechanism: The naphthyl rings of the analyte engage in
stacking with the stationary phase.
Selectivity: This interaction is highly sensitive to the electron density and planarity of the naphthyl ring. It provides "orthogonal" selectivity to C18, often resolving isomers based on resonance differences rather than just hydrophobicity.
The Silanol Effect (Peak Tailing)
The piperazine ring contains secondary or tertiary amines (pKa ~ 8-9). At neutral pH, these are protonated (
).
Problem: Cationic amines interact ionically with deprotonated surface silanols (
), causing severe peak tailing ().
Mitigation: Low pH (< 3.0) or End-capping is required.
Comparative Performance Guide
The following data compares the chromatographic behavior of a representative bis-naphthyl piperazine derivative (e.g., analogues of Naftopidil or 1-[2-(2-naphthyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine).
Table 1: Stationary Phase Performance Comparison
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol. Gradient: 50-90% B in 10 min. Flow: 1.0 mL/min.[1][2][3][4][5]
Feature
C18 (High Carbon Load)
Phenyl-Hexyl
C8 (Octyl)
Retention Mechanism
Pure Hydrophobicity
Hydrophobicity + Stacking
Weak Hydrophobicity
Retention Time ()
High (often requires high % organic)
Moderate to High (Tunable with MeOH)
Low (Good for very hydrophobic analogs)
Isomer Resolution ()
Low (< 1.5 for positional isomers)
High (> 2.0)
Low
Peak Tailing ()
Moderate (1.2 - 1.5)
Low (1.0 - 1.2)
Moderate
Best For...
General purity profiling
Separating isomers & impurities
Reducing run time for lipophilic compounds
Table 2: Mobile Phase Modifier Impact
The choice of organic modifier drastically alters the Phenyl-Hexyl mechanism.
Modifier
Effect on C18
Effect on Phenyl-Hexyl
Acetonitrile (ACN)
Strong elution; sharp peaks.
Suppresses interactions. Acts more like a C18.
Methanol (MeOH)
Weaker elution; higher pressure.
Enhances interactions. Allows the unique selectivity of the column to function.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for method development, specifically tailored for bis-naphthyl piperazine derivatives.
Figure 1: Decision matrix for selecting stationary phases and mobile phases. Note that Methanol is critical for activating the unique selectivity of Phenyl-Hexyl columns.
Validated Experimental Protocol
This protocol is designed to be self-validating. If the system suitability parameters (Resolution, Tailing) are not met, the specific troubleshooting steps below must be enacted.
Reagents & Equipment[1][2][4][5]
Column: Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.
Mobile Phase A: 20 mM Ammonium Formate or 0.1% Formic Acid (pH ~3.0). Critical: Low pH suppresses silanol ionization.
Mobile Phase B: Methanol (LC-MS Grade).
Detector: UV-Vis / PDA at 254 nm (Naphthyl absorption max) and 220 nm.
Step-by-Step Workflow
Preparation: Dissolve 1 mg of the derivative in 1 mL of Methanol. Sonicate for 5 minutes. Dilute to 50 µg/mL with Mobile Phase A.
Equilibration: Flush column with 90% Methanol for 10 min, then equilibrate at initial gradient conditions (e.g., 50% B) for 15 min.
Gradient Run:
0.0 min: 50% B
15.0 min: 90% B
20.0 min: 90% B
20.1 min: 50% B
25.0 min: Stop
System Suitability Check (The "Self-Validating" Step):
Tailing Factor (
): Must be < 1.3. If > 1.3, add 5mM Triethylamine (TEA) to Mobile Phase A or lower pH further.
Resolution (
): If separating isomers, must be > 1.5. If < 1.5, switch Mobile Phase B to 100% Methanol (no ACN mixing) or lower temperature to 25°C to enhance binding.
Interaction Mechanism Visualization
Understanding why the separation works aids in troubleshooting.
Figure 2: Interaction diagram showing the dual mechanism. The goal is to maximize the Pi-Pi stacking (yellow) while minimizing the Ionic Attraction (red).
References
Leopoldo, M., et al. (2004).[6] "Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as 5-HT7 receptor ligands." Journal of Medicinal Chemistry. Link
Waters Corporation. (2023). "Phenyl-Hexyl vs. C18: Understanding Selectivity Differences." Waters Knowledge Base. Link
Phenomenex. (2022). "Optimization of Aryl-Piperazine Separations using Phenyl-Hexyl Phases." Technical Note TN-1204. Link
Szymańska, E., et al. (2012). "Determination of naftopidil enantiomers in rat plasma using chiral solid phases and pre-column derivatization HPLC." Journal of Chromatography B. Link
Element Lab Solutions. (2024). "Phenyl Stationary Phases for HPLC: Mechanisms and Applications." Link
Technical Guide: Validating Purity of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine via TLC
Executive Summary This guide provides a rigorous, self-validating Thin Layer Chromatography (TLC) protocol for assessing the purity of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine . Unlike generic TLC procedures, this workfl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous, self-validating Thin Layer Chromatography (TLC) protocol for assessing the purity of 1,4-Bis[(1-naphthyloxy)acetyl]piperazine . Unlike generic TLC procedures, this workflow addresses the specific polarity contrast between the lipophilic naphthalene end-groups and the polar piperazine core.
We compare two orthogonal solvent systems to ensure the detection of critical impurities: unreacted piperazine (highly polar/basic) and (1-naphthyloxy)acetic acid (acidic/UV-active). This guide establishes a "Dual-System, Dual-Visualization" standard that bridges the gap between rapid screening and quantitative HPLC.
Part 1: Chemical Context & Separation Logic
To design a valid TLC system, one must understand the molecular behaviors of the target and its potential impurities.
Properties: Neutral bis-amide. Significant hydrophobic character due to two naphthalene rings. UV-active (
nm).
Impurity A (Starting Material): Piperazine.[1][2][3][4]
Properties: Secondary diamine. Highly polar, basic, non-UV active (requires chemical stain).
Impurity B (Starting Material): (1-Naphthyloxy)acetic acid.
Properties: Carboxylic acid. Acidic, UV-active. prone to "streaking" on silica.
Impurity C (Intermediate): Mono-substituted piperazine amide.
Properties: Amphiphilic (contains both free amine and lipophilic amide). Polarity lies between piperazine and the target.
The Separation Challenge
A single solvent system often fails because the non-polar target moves easily, while the polar amine impurities remain at the baseline, potentially masking degradation products. A Dual-System Approach is required.
Part 2: Method Comparison (Solvent Systems)
We compare two distinct mobile phase strategies. For high-integrity validation, System B is recommended as the primary release test , while System A is suitable for reaction monitoring.
Comparison Table: Mobile Phase Performance
Feature
System A: General Screening
System B: High-Resolution Validation
Composition
Ethyl Acetate : Hexane (60:40)
DCM : Methanol : NH₄OH (90:10:1)
Target Rf
0.45 – 0.55
0.75 – 0.85
Piperazine Rf
0.00 (Stays at baseline)
0.15 – 0.25 (Moves off baseline)
Acid Impurity Rf
0.10 – 0.20 (Likely streaks)
0.40 – 0.50 (Sharper spot)
Selectivity
Excellent for separating non-polar byproducts.
Excellent for revealing polar amine impurities.
Drawback
Fails to detect if piperazine is trapped in the baseline spot.
Target moves high; less resolution for non-polar impurities.
Why Co-Spot? This is the self-validating step. If the impurity in your sample runs at the exact same Rf as the added standard in the Co-Spot lane, you have confirmed its identity. If the Co-Spot shows two distinct spots, your impurity is something else.
3. Development
Elute in DCM : MeOH : NH₄OH (90:10:1) . The ammonia ensures the amine impurities remain neutral enough to move off the baseline, preventing false negatives.
4. Visualization Sequence
Dry: Air dry the plate completely (ammonia must evaporate).
UV 254 nm: Circle all dark spots. The Target and Acid will appear dark. Piperazine is invisible.
Ninhydrin Stain: Dip the plate in Ninhydrin and heat at 110°C for 2-3 minutes.
Observation: Piperazine appears as a distinct Purple/Blue spot. The Target (amide) should remain colorless or faint yellow.
Part 4: Data Interpretation & Decision Logic
Use the following diagram to interpret your TLC plate.
Figure 1: Decision tree for validating purity. Note that passing UV check alone is insufficient due to the non-UV active nature of piperazine.
Expected Rf Values (System B)
Compound
Rf Value
UV Active?
Ninhydrin?
Piperazine
0.20
No
Yes (Purple)
Mono-Amide
0.45
Yes
Weak/No
(1-Naphthyloxy)acetic acid
0.55
Yes
No
Target Bis-Amide
0.80
Yes
No
Part 5: Troubleshooting
Issue: The Acid Impurity Streaks.
Cause: Ionization of the carboxylic acid on silica.
Fix: Add 1% Acetic Acid to the mobile phase (e.g., EtOAc with 1% AcOH). Note: Do not use this plate for Ninhydrin testing as acid interferes with the stain.
Issue: Product Co-elutes with Mono-amide.
Cause: System B is too polar, pushing everything to the front.
Fix: Switch to System A (EtOAc/Hexane 60:40) . The resolution between the mono-amide and bis-amide is higher in this system due to the difference in hydrophobic surface area.
Issue: "Ghost" Spots in UV.
Cause: Naphthalene derivatives are highly fluorescent.
Fix: Check under UV 365 nm.[8] If the spot fluoresces blue/cyan, it confirms the presence of the naphthalene ring.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.
Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH.
Merck KGaA. (n.d.). TLC Visualization Reagents: Ninhydrin.[5][6][9][10] (Verification of Ninhydrin sensitivity for secondary amines like piperazine).
Biotage. (2023).[11] Using TLC to Scout Flash Chromatography Solvents. (Source for solvent selectivity groups and polarity ladders).